Fluorochloridone, trans-

stereoselective herbicide chiral pesticide PDS inhibitor

trans-Fluorochloridone (CAS 61213-60-3) is a pyrrolidinone herbicide that functions as a phytoene desaturase (PDS) inhibitor, blocking carotenoid biosynthesis and causing bleaching and death in susceptible weeds. It is the trans stereoisomer of flurochloridone, a chiral molecule with two stereogenic centers yielding four stereoisomers; the trans configuration (3R,4R and 3S,4S enantiomers) constitutes the more herbicidally active fraction.

Molecular Formula C12H10Cl2F3NO
Molecular Weight 312.11 g/mol
CAS No. 61213-60-3
Cat. No. B12656600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorochloridone, trans-
CAS61213-60-3
Molecular FormulaC12H10Cl2F3NO
Molecular Weight312.11 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl
InChIInChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1
InChIKeyOQZCSNDVOWYALR-OIBJUYFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-Fluorochloridone (CAS 61213-60-3): Pyrrolidinone Herbicide and Phytoene Desaturase Inhibitor for Pre-Emergence Broadleaf Weed Control


trans-Fluorochloridone (CAS 61213-60-3) is a pyrrolidinone herbicide that functions as a phytoene desaturase (PDS) inhibitor, blocking carotenoid biosynthesis and causing bleaching and death in susceptible weeds [1]. It is the trans stereoisomer of flurochloridone, a chiral molecule with two stereogenic centers yielding four stereoisomers; the trans configuration (3R,4R and 3S,4S enantiomers) constitutes the more herbicidally active fraction [2]. The compound is used pre-emergence in winter wheat, sunflower, potato, carrot, and other crops, typically applied at 250–750 g/ha [1].

Why Generic Substitution of Trans-Fluorochloridone (CAS 61213-60-3) Fails: Stereochemistry-Driven Differences in Bioactivity, Crop Selectivity, and Environmental Fate


Fluorochloridone is not a single chemical entity but a chiral mixture of four stereoisomers. The trans-isomers – (3R,4R) and (3S,4S) – exhibit substantially greater herbicidal activity than the cis-isomers [1]. Commercial flurochloridone is a 3:1 trans:cis mixture, but the relative proportion and enantiomeric purity critically affect efficacy and crop safety [2]. Substituting with generic flurochloridone of unspecified isomeric ratio, or with other PDS inhibitors such as norflurazon or fluridone, introduces risks of differential weed control, altered crop selectivity, and divergent environmental persistence profiles, as demonstrated by cross-resistance studies and field trial data.

Quantitative Differentiation Evidence for Trans-Fluorochloridone (CAS 61213-60-3) Versus Closest Analogs and Alternatives


Stereoisomer-Specific Herbicidal Activity: Trans-Isomers (3R,4R and 3S,4S) Rank Highest in Bioactivity Among Four FLC Stereoisomers

In a systematic stereoselectivity assessment, the four isolated FLC stereoisomers showed a clear activity ranking against monocotyledonous and dicotyledonous weeds: (-)-(3S,4S)-FLC > (+)-(3R,4R)-FLC > (+)-(3S,4R)-FLC > (-)-(3R,4S)-FLC [1]. The two trans-configured isomers (3S,4S and 3R,4R) occupy the top two positions, confirming that the trans configuration confers superior herbicidal potency. The commercial trans:cis 3:1 ratio is thus functionally justified; the cis-isomers (3S,4R and 3R,4S) are markedly less active [2]. This represents a direct, quantitative stereochemical differentiation from cis-fluorochloridone (CAS 61213-59-0) and from racemic FLC of unspecified isomeric composition.

stereoselective herbicide chiral pesticide PDS inhibitor

Differential Cross-Resistance Profile: Fluorochloridone Evades Norflurazon-Resistant PDS Mutants

In a mutagenesis study of phytoene desaturase from Synechocystis, mutants selected for norflurazon resistance were tested for cross-resistance to other bleaching herbicides. While strong resistance to norflurazon was observed (conferred by Arg195 mutations to Cys, Pro, or Ser), only slight cross-resistance to fluorochloridone was detected in one mutant, and none in others [1]. This indicates that fluorochloridone binds to PDS in a manner distinct from norflurazon, such that the amino acid substitutions that abrogate norflurazon binding do not equivalently affect fluorochloridone binding. Fluridone and flurtamone showed similarly low cross-resistance [1].

herbicide resistance cross-resistance phytoene desaturase mutation

Crop Selectivity in Potato: Fluorochloridone Causes 11% Yield Reduction Versus Metribuzin at 0.6 kg ai/ha

In a field trial evaluating ten herbicide treatments for early-season broadleaf weed control in potato, fluorochloridone applied at 0.6 kg ai/ha caused visible chlorosis and reduced marketable potato tuber yield by 11% relative to untreated or alternative herbicide treatments. In contrast, treatments containing metribuzin tended to produce high potato yields without significant crop injury [1]. This quantifies a meaningful selectivity difference: fluorochloridone, while effective against weeds, carries a measurable phytotoxicity risk in potato at this rate, whereas metribuzin offers a wider safety margin in the same crop.

potato herbicide selectivity crop safety chlorosis

Soil Persistence: Fluorochloridone DT50 11.8–20.6 Days (Aerobic Lab) Versus Field DT50 39–44 Days, Indicating Moderate-to-High Persistence

Under aerobic laboratory conditions (20°C), fluorochloridone exhibits a half-life (DT50) ranging from 11.82 to 20.64 days, with 90% degradation (DT90) spanning 39.27 to 68.57 days [1]. EU regulatory field studies report DT50 values of 39.1–43.9 days [2]. Compared with other herbicides, FLC has a longer half-life and is not readily degraded; long-term use may lead to soil accumulation [1]. This persistence profile contrasts with more labile PDS inhibitors and must be factored into crop rotation planning and environmental risk assessment.

environmental fate soil half-life herbicide persistence

Broadleaf Weed Control Efficacy: >90% Wild Mustard Control at Preemergence Rates of 0.28–0.56 kg/ha

In a Weed Technology study, fluorochloridone applied preemergence at 0.28 to 0.56 kg ai/ha achieved >90% control of wild mustard (Sinapis arvensis) in common buckwheat [1]. Preplant incorporated application at 1.0 kg ai/ha similarly exceeded 90% control. Postemergence application also achieved >90% control but caused 41–57% crop injury to buckwheat, delineating the application window [1]. By comparison, desmedipham required 0.5–1.0 kg ai/ha at specific leaf stages to achieve comparable control, with crop injury risk at higher rates or earlier timings [1].

weed control efficacy preemergence herbicide Sinapis arvensis

Melting Point Advantage: Trans-Fluorochloridone (69.5°C) Enables Superior Formulation Stability Versus Eutectic Mixture (40.9°C)

The pure trans-fluorochloridone isomer exhibits a melting point of 69.5°C, substantially higher than the eutectic melting point of 40.9°C for the commercial cis:trans mixture [1]. This 28.6°C difference in melting point is a direct consequence of stereochemical purity and has practical implications for formulation storage stability, particularly in emulsifiable concentrate (EC) formulations where low-melting active ingredients can cause phase separation, crystallization, or poor redispersibility under temperature fluctuations during transport and storage [1].

formulation stability physicochemical property melting point

Evidence-Based Application Scenarios for Trans-Fluorochloridone (CAS 61213-60-3) in Research and Industrial Procurement


Resistance Management: Deploying Trans-Fluorochloridone Against Norflurazon-Resistant Weed Biotypes

In agricultural regions where repeated norflurazon use has selected for PDS-mutant weed populations, trans-fluorochloridone offers a chemically distinct binding mode that largely evades the Arg195 mutations conferring norflurazon resistance [1]. Procurement of high-purity trans-fluorochloridone (CAS 61213-60-3) rather than racemic mixture ensures maximum potency of the active stereoisomers, potentially reducing the selection pressure for further resistance development [2].

Pre-Emergence Broadleaf Weed Control in Sensitive Dicot Crops (Carrot, Parsnip, Celery)

Fluorochloridone applied pre-emergence at rates of 250–750 g/ha provides effective control of annual broadleaf weeds including wild mustard (>90% at 0.28–0.56 kg/ha) [3]. The trans-enriched formulation maximizes herbicidal activity while the pre-emergence timing minimizes direct crop exposure, making it suitable for umbelliferous crops where post-emergence options are limited [4].

Formulation Development Requiring Thermally Stable Active Ingredient

For emulsifiable concentrate (EC) formulations destined for hot-climate markets, the 69.5°C melting point of trans-fluorochloridone offers a 28.6°C margin over the eutectic mixture (40.9°C) [5]. This reduces the risk of temperature-induced phase separation during transport and storage, a key quality specification for procurement contracts in regions with high ambient temperatures.

Soil Persistence Modeling and Environmental Risk Assessment

Environmental fate studies demonstrate that fluorochloridone has a laboratory aerobic DT50 of 11.82–20.64 days and field DT50 of 39.1–43.9 days [6], classifying it as moderately persistent. This persistence profile supports extended residual weed control but necessitates rotational crop interval planning. Researchers and regulators can use these quantitative DT50 values in environmental exposure models such as FOCUS degradation kinetics for EU registration dossiers.

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